1,4-Bis(propylthio)butane
Description
Structure
3D Structure
Properties
CAS No. |
56348-39-1 |
|---|---|
Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
1,4-bis(propylsulfanyl)butane |
InChI |
InChI=1S/C10H22S2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-10H2,1-2H3 |
InChI Key |
NKVHHVXGFXBRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCCCSCCC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1,4 Bis Propylthio Butane
Investigations into Oxidative and Reductive Transformations of Thioether Moieties
The sulfur atoms in 1,4-bis(propylthio)butane can be readily oxidized to form sulfoxides and subsequently sulfones. This reactivity is a general characteristic of thioethers. The oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, or ozone. The reaction proceeds in a stepwise manner, and it is often possible to selectively stop at the sulfoxide (B87167) stage by controlling the stoichiometry of the oxidizing agent. rsc.org
The oxidation of both thioether groups in this compound would lead to the formation of 1,4-bis(propylsulfinyl)butane and, upon further oxidation, 1,4-bis(propylsulfonyl)butane. The properties of the molecule are significantly altered by these transformations, with the polarity and coordinating ability being notably affected.
Conversely, the reduction of the corresponding sulfoxides and sulfones back to the thioether is also a possible transformation, although it generally requires stronger reducing agents. For instance, sulfones can be reduced to sulfoxides under specific conditions. rsc.org Complete reduction of sulfones back to sulfides is a challenging transformation due to the high stability of the sulfonyl group. nih.gov
A summary of the oxidative transformations is presented in the table below:
| Starting Material | Oxidizing Agent (Typical) | Product(s) |
| This compound | 1 equivalent H₂O₂ | 1-(Propylsulfinyl)-4-(propylthio)butane |
| This compound | 2 equivalents H₂O₂ | 1,4-Bis(propylsulfinyl)butane |
| This compound | Excess H₂O₂ | 1,4-Bis(propylsulfonyl)butane |
| 1,4-Bis(propylsulfinyl)butane | 1 equivalent H₂O₂ | 1-(Propylsulfonyl)-4-(propylsulfinyl)butane |
| 1,4-Bis(propylsulfinyl)butane | Excess H₂O₂ | 1,4-Bis(propylsulfonyl)butane |
Analysis of Nucleophilic and Electrophilic Reactivity at Sulfur Centers
The sulfur atoms in this compound possess lone pairs of electrons, making them nucleophilic. This nucleophilicity allows them to react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. For example, the reaction of this compound with two equivalents of an alkyl halide (e.g., methyl iodide) would yield a bis-sulfonium salt. Thioethers are generally considered good nucleophiles in SN2 reactions. researchgate.netresearchgate.net
The sulfur atoms can also exhibit electrophilic character, particularly when the thioether is part of a leaving group or when activated by an appropriate reagent. However, the primary reactivity of simple thioethers like this compound is nucleophilic.
The nucleophilic character of the sulfur atoms is fundamental to their ability to act as ligands in coordination chemistry, as discussed in the following section.
Formation of Coordination Complexes and Ligand Behavior with Transition Metals
This compound is an excellent example of a bidentate chelating ligand, where both sulfur atoms can coordinate to a single metal center to form a stable ring structure. The flexibility of the butane (B89635) chain allows for the formation of a seven-membered chelate ring, which is a favorable arrangement for many transition metals.
As a bidentate ligand, this compound can form complexes with a variety of transition metals, including but not limited to palladium(II), platinum(II), and nickel(II). The stoichiometry of these complexes is typically 1:1 or 1:2 (metal:ligand), depending on the coordination number and geometry of the metal ion. For a square planar metal center like Pd(II) or Pt(II), a 1:1 complex of the type [M(this compound)X₂] (where X is a halide or other monodentate ligand) is common. With sufficient ligand present, a 1:2 complex, [M(this compound)₂]²⁺, can also be formed.
The stability of these complexes is enhanced by the chelate effect, which is the increased thermodynamic stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. libretexts.org The formation of a seven-membered chelate ring with this compound is generally stable, although the optimal chelate ring size can vary depending on the metal ion. rsc.org
A representative table of potential complex stoichiometries is provided below:
| Metal Ion | Typical Coordination Geometry | Potential Stoichiometry (Metal:Ligand) | Example Complex Formula |
| Pd(II) | Square Planar | 1:1 | [Pd(C₁₀H₂₂S₂)Cl₂] |
| Pt(II) | Square Planar | 1:1 | [Pt(C₁₀H₂₂S₂)Cl₂] |
| Ni(II) | Square Planar or Tetrahedral | 1:2 | [Ni(C₁₀H₂₂S₂)₂]²⁺ |
| Cu(I) | Tetrahedral | 1:2 | [Cu(C₁₀H₂₂S₂)₂]⁺ |
| Ag(I) | Linear or Tetrahedral | 1:1 or 1:2 | [Ag(C₁₀H₂₂S₂)]⁺ or [Ag(C₁₀H₂₂S₂)₂]⁺ |
In a complex such as [Pd(this compound)Cl₂], the two sulfur atoms and two chloride ions would be arranged in a plane around the palladium atom. The bond lengths and angles would be characteristic of such coordination compounds. For example, Pd-S bond lengths are typically in the range of 2.2-2.4 Å. The S-Pd-S "bite angle" of the chelating ligand is a critical parameter determined by the length and flexibility of the butane backbone.
The chelation of this compound to a metal center significantly enhances the stability of the resulting complex. The formation of a seven-membered ring is generally considered to be entropically and enthalpically favorable. The flexibility of the butane chain allows the ligand to accommodate the preferred coordination geometry of the metal ion.
For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), a square planar geometry is commonly observed. nih.gov However, with certain ligands and under specific conditions, tetrahedral geometries can also be adopted by Ni(II). nih.gov The propyl groups on the sulfur atoms can influence the steric environment around the metal center, which in turn can affect the coordination geometry and reactivity of the complex.
Studies on Intra- and Intermolecular Reactions, Including Polymerization Potential
The bifunctional nature of this compound allows for the possibility of intramolecular and intermolecular reactions. Intramolecular reactions could potentially lead to the formation of cyclic sulfonium salts if the molecule were to react with a suitable dielectrophile.
Of significant interest is the potential for this compound to undergo polymerization. If reacted with a suitable difunctional electrophile, such as a dihaloalkane, a poly(thioether) could be formed through intermolecular nucleophilic substitution reactions.
Furthermore, if the propyl groups were replaced with unsaturated moieties (e.g., vinyl or allyl groups), the resulting molecule could undergo polymerization through radical or other mechanisms. For example, the thiol-ene reaction between a dithiol and a diene is a well-established method for the synthesis of poly(thioether)s. While this compound itself is saturated, it serves as a structural analogue for monomers that could participate in such polymerizations.
Computational Chemistry and Theoretical Characterization of 1,4 Bis Propylthio Butane
Quantum Chemical Calculations of Electronic Structure and Bonding Properties
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within 1,4-bis(propylthio)butane. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which numerous properties can be derived. wikipedia.orgnih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. masterorganicchemistry.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. youtube.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pairs of the sulfur atoms, making these sites the most susceptible to electrophilic attack, such as oxidation. The LUMO, conversely, is likely distributed across the anti-bonding σ* orbitals of the C-S and C-C bonds. The electron density distribution, a scalar field that describes the probability of finding an electron at a given point, would show high concentrations around the electronegative sulfur atoms. nih.govdiva-portal.org
Below is a hypothetical data table of FMO energies for this compound, calculated using a DFT method. Such data helps in quantifying the molecule's reactivity profile.
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| LUMO | -0.5 | σ(C-S), σ(C-C) |
| HOMO | -8.5 | Sulfur lone pairs (nS) |
| HOMO-LUMO Gap | 8.0 | - |
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. uni-muenchen.delibretexts.org This map is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.comresearchgate.net
In the MEP map of this compound, the most negative regions would be centered on the sulfur atoms, corresponding to their lone pairs of electrons. The hydrogen atoms of the alkyl chains would exhibit mildly positive potentials, and the carbon backbone would be relatively neutral (green). This visualization confirms that the sulfur atoms are the primary sites for interactions with electrophiles and hydrogen bond donors. researchgate.net
Conformational Analysis and Energetic Landscapes of Flexible Butane (B89635) Backbones
The flexible nature of the butane and propyl chains in this compound allows it to adopt numerous conformations. libretexts.org Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds (C-C and C-S) and calculating the potential energy at each step.
The central C-C bond of the butane backbone can exist in anti and gauche conformations. The anti conformation, where the two propylthio groups are furthest apart, is generally the most stable due to minimized steric hindrance. maricopa.edu The flexibility is further complicated by the rotations around the other C-C and C-S bonds. Computational methods can map out the potential energy surface, revealing the various local minima (stable conformers) and the transition states that connect them. For flexible hydrocarbon chains, steric factors such as syn-pentane interactions play a crucial role in determining the preferred conformations. nih.govrsc.org
The following table illustrates a hypothetical relative energy profile for key conformers of the central C2-C3 bond in the butane backbone.
| Conformer | Dihedral Angle (S-C-C-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti | ~180° | 0.00 | ~70 |
| Gauche | ~60° | 0.90 | ~30 |
Theoretical Prediction and Simulation of Spectroscopic Properties for Research Validation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental results. wikipedia.orgacs.org For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly valuable.
Predicted ¹³C and ¹H NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edu These calculations, when performed on low-energy conformers and averaged based on their Boltzmann distribution, can yield theoretical spectra that closely match experimental data. researchgate.netucl.ac.uk This process aids in the assignment of complex spectra and can help confirm the three-dimensional structure of the molecule in solution.
Similarly, the vibrational frequencies in an IR spectrum can be computed by calculating the second derivatives of the energy with respect to atomic displacements. diva-portal.org These calculations provide the positions and intensities of the vibrational modes, such as C-H stretching, C-C stretching, and the characteristic C-S stretching frequencies, which for thioethers typically appear in the 600-800 cm⁻¹ region. researchgate.netcdnsciencepub.com Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed absorption bands. researchgate.net
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. researchgate.net This involves locating the transition state (TS), which is the maximum energy point along the minimum energy reaction path. The energy of the TS determines the activation energy and, consequently, the reaction rate.
For this compound, key transformations include the oxidation of the thioether groups and the cleavage of the C-S bonds. nih.gov Reaction pathway modeling for oxidation by an oxidant like hydrogen peroxide would reveal a stepwise mechanism, first forming a sulfoxide (B87167) and then a sulfone. rsc.orgacs.orgresearchgate.net Computational analysis would provide the geometries of the transition states for each oxidation step and their associated activation energies.
Modeling C-S bond cleavage, another important reaction for thioethers, can reveal whether the mechanism is homolytic (radical) or heterolytic (ionic) and identify key intermediates. rsc.orgorganic-chemistry.orgnih.govmdpi.com This type of analysis is crucial for understanding the degradation pathways of the molecule and for designing synthetic routes that utilize selective C-S bond activation.
Exploration of 1,4 Bis Propylthio Butane in Advanced Materials Science and Catalysis
Integration into Functional Polymeric Architectures and Composites
The incorporation of thioether moieties into polymer backbones is a well-established strategy for developing materials with enhanced properties such as thermal stability, chemical resistance, and high refractive indices. The structure of 1,4-Bis(propylthio)butane makes it a versatile building block for creating such functional polymeric systems.
This compound can be envisioned as a key component in polymer synthesis, functioning either as a monomer or a cross-linking agent. As a monomer, it can be incorporated into polymer chains through reactions that target the thioether sulfur atoms or by functionalizing the terminal propyl groups. The thiol-epoxy "click" reaction, a highly efficient and regioselective process, is one such method for creating poly(β-hydroxy thioether)s. tandfonline.com In this context, a derivative of this compound containing appropriate reactive groups could be used to build polymer backbones.
Alternatively, this compound can serve as a cross-linking agent to form three-dimensional polymer networks. sigmaaldrich.comresearchgate.net Cross-linking is crucial for transforming soluble polymers into insoluble, robust materials like hydrogels and elastomers. sigmaaldrich.com By connecting different polymer chains, this compound can significantly enhance the mechanical properties and thermal stability of the final material.
Table 1: Potential Roles and Resulting Properties of this compound in Polymer Synthesis
| Role | Method of Integration | Potential Polymer Properties |
|---|---|---|
| Monomer | Polycondensation, Thiol-ene or Thiol-epoxy reactions | Increased refractive index, Enhanced chemical resistance, Metal-ion chelation capability |
| Cross-linking Agent | Covalent bonding between polymer chains | Improved mechanical strength, Increased thermal stability, Controlled swelling in solvents |
The design of polymer systems incorporating this compound allows for the fine-tuning of material properties for specific applications. The presence of sulfur atoms in the polymer structure is known to impart unique optical and chemical characteristics. researchgate.net
Thioether-containing polymers are particularly valued in the field of optical materials due to their high refractive indices. The flexible butane (B89635) spacer in this compound would contribute to processability, while the sulfur atoms enhance the refractive index. Furthermore, the thioether groups have a strong affinity for heavy metal ions, making polymers derived from this compound potential candidates for applications in environmental remediation, specifically for the removal of metals like mercury from aqueous solutions. rsc.org Research in this area focuses on creating oxidation-sensitive polymers for targeted drug delivery, where thioether groups are oxidized by reactive oxygen species (ROS) prevalent in cancer tissues, triggering drug release. nih.gov
Application as Ligands in Homogeneous and Heterogeneous Catalysis
The sulfur atoms in this compound possess lone pairs of electrons that can readily coordinate with transition metals, making the molecule an effective bidentate ligand. This chelating ability is central to its application in both homogeneous and heterogeneous catalysis. nih.govresearchgate.net
The synthesis of metal complexes using this compound as a ligand typically involves reacting the compound with a suitable metal salt, such as those of palladium, nickel, or copper. thieme-connect.comresearchgate.net The flexible butane backbone allows the two sulfur atoms to wrap around a metal center, forming a stable seven-membered chelate ring. This coordination stabilizes the metal center and modulates its electronic and steric environment, which is crucial for catalytic activity and selectivity. princeton.edu
These metal-thioether catalysts are explored for a variety of organic transformations, including cross-coupling reactions, C-H functionalization, and hydrothiolation. researchgate.netprinceton.eduthieme-connect.de The choice of metal and the reaction conditions can be tailored to drive specific chemical reactions, highlighting the versatility of thioether ligands in catalyst design. acsgcipr.org
Table 2: Examples of Potential Metal Complexes with this compound Ligand
| Metal Center | Potential Application | Catalyst Type |
|---|---|---|
| Palladium (Pd) | C-S and C-C cross-coupling reactions (e.g., Buchwald-Hartwig) thieme-connect.deacsgcipr.org | Homogeneous |
| Nickel (Ni) | C-S cross-coupling of aryl triflates with thiols researchgate.net | Homogeneous |
| Copper (Cu) | Ullmann-type couplings, Thioetherification acsgcipr.org | Homogeneous/Heterogeneous |
| Rhodium (Rh) | Hydroformylation, C-H Alkenylation nih.govacs.org | Homogeneous |
Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and improving catalyst performance. For reactions involving a metal catalyst with a this compound ligand, the cycle generally follows a series of well-defined steps. ethz.ch
A typical catalytic cycle, for instance in a palladium-catalyzed cross-coupling reaction, involves:
Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) species.
Ligand Exchange : A thiol or other nucleophile displaces the halide on the palladium center. The this compound ligand remains coordinated throughout, stabilizing the metal center.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. thieme-connect.deacsgcipr.org
Supramolecular Assembly and Self-Organizing Systems Utilizing Thioether Interactions
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Self-organization is the spontaneous formation of ordered structures from individual components. mun.casidc.be Thioethers like this compound are excellent candidates for building such systems due to the specific interactions of sulfur atoms and the contribution of van der Waals forces between the alkyl chains. researchgate.netaip.org
Thioethers are known to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, for which sulfur has a high affinity. nih.govuh.edu Unlike thiols, which form a covalent bond via S-H dissociation, thioethers adsorb intact, allowing for dimensional control of the assembly parallel to the surface. aip.orgnih.gov The this compound molecule could potentially adsorb with its butane chain lying flat or arched on the surface, with the orientation influenced by intermolecular van der Waals interactions between the propyl and butane groups of adjacent molecules. researchgate.net These interactions drive the formation of highly ordered arrays. nih.gov
The study of such self-organizing systems is crucial for developing new nanomaterials, surface coatings, and molecular electronic devices. researchgate.netresearchgate.net The precise control over molecular arrangement afforded by thioether-based self-assembly allows for the creation of functional surfaces with tailored chemical and physical properties.
Potential in Sensor Development and Chemical Detection Research in Non-Biological Matrices
While direct research on the application of this compound in sensor technology is not extensively documented in publicly available literature, the inherent chemical properties of its thioether functional groups suggest a strong potential for its use in the development of novel chemical sensors for non-biological matrices. The principles underlying the application of organosulfur compounds in chemical detection can be extrapolated to hypothesize the utility of this compound in this advanced field of materials science.
The fundamental basis for this potential lies in the electronic and structural characteristics of the sulfur atoms within the thioether linkages. Thioethers are known to act as soft bases, which allows them to form stable coordination complexes with soft acid metal ions. This property is the cornerstone for designing sensors with high selectivity towards specific heavy metal pollutants in environmental monitoring. nih.gov
Prospective Sensor Applications:
Heavy Metal Ion Detection: A significant area of potential for this compound is in the fabrication of chemosensors for the detection of toxic heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) in aqueous environments. nih.gov The two propylthio groups in the molecule could act as bidentate or bridging ligands, binding to target metal ions. This interaction would likely induce a measurable signal, which could be optical (colorimetric or fluorometric) or electrochemical, forming the basis of the sensor's operation. nih.govrsc.org The butane backbone provides a flexible spacer that could facilitate the conformational changes necessary for selective binding.
Environmental Monitoring: Chemical sensors are crucial for monitoring air and water quality. alliedacademies.org Thioether-containing compounds can be incorporated into various sensor platforms, including polymer films and self-assembled monolayers on electrode surfaces. acs.org When exposed to specific analytes, the interaction with the thioether groups can alter the physical or electrical properties of the sensor material, leading to a detectable response. For instance, sensors based on organosulfur compounds are being explored for the detection of volatile organic compounds (VOCs) and organosulfur pesticides. alliedacademies.orgresearchgate.net
Gas Sensing: Certain gas sensors utilize materials that exhibit a change in conductivity upon exposure to specific gases. alliedacademies.org While less common for simple thioethers, the potential for this compound to be used as a coating or additive in such sensor materials could be investigated. The interaction between the sulfur atoms and certain gas molecules might modulate the electronic properties of the sensing layer.
Hypothetical Sensor Design and Mechanism:
A hypothetical sensor employing this compound could be designed by immobilizing the compound on a solid support, such as a gold nanoparticle or a polymer matrix. Upon introduction of a sample containing the target analyte (e.g., heavy metal ions), the analyte would selectively bind to the thioether moieties. This binding event could trigger a response through several mechanisms:
Electrochemical Sensing: The binding of a metal ion could alter the redox potential of the surface, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.
Optical Sensing: If this compound is functionalized with a chromophore or fluorophore, the binding event could cause a change in the absorption or emission spectrum of the molecule, leading to a colorimetric or fluorescent signal. rsc.org
The development of such sensors would require systematic research to optimize the sensor design, including the choice of substrate, immobilization technique, and signal transduction method. Furthermore, extensive testing would be necessary to evaluate the sensor's performance in terms of sensitivity, selectivity, response time, and stability in various non-biological matrices.
While the exploration of this compound in sensor technology is still in a nascent, theoretical stage, the foundational chemistry of its thioether groups provides a strong rationale for its potential as a valuable component in the next generation of chemical sensors for environmental and industrial applications.
Data Tables
Table 1: Physicochemical Properties of Butyl propyl sulfide (a related compound)
| Property | Value | Unit |
| Molecular Formula | C₇H₁₆S | |
| Molecular Weight | 132.27 | g/mol |
| Boiling Point | 167.2 | °C at 760 mmHg |
| Density | 0.836 | g/cm³ |
| Vapor Pressure | 2.27 | mmHg at 25°C |
| Flash Point | 52.8 | °C |
| Refractive Index | 1.45 | |
| LogP | 2.92970 |
Data sourced from publicly available chemical databases. lookchem.comchemeo.comnist.govnist.govguidechem.com
Advanced Analytical Methodologies for the In Depth Study of 1,4 Bis Propylthio Butane in Research Contexts
High-Resolution Spectroscopic Techniques for Structural Elucidation and Deeper Insights
High-resolution spectroscopy is fundamental to confirming the molecular structure of 1,4-bis(propylthio)butane and gaining deeper insights into its electronic and conformational properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide primary evidence of the molecular structure. ipb.pt
In the ¹H NMR spectrum, the protons of the propyl groups and the butane (B89635) backbone would exhibit distinct chemical shifts and spin-spin coupling patterns. The terminal methyl (CH₃) protons of the propyl groups would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The internal methylene (CH₂) protons of the propyl group would likely present as a sextet, while the methylene protons attached to the sulfur atom would be a triplet. The two chemically equivalent methylene groups of the central butane bridge would likely appear as a multiplet.
The ¹³C NMR spectrum would show distinct signals for each chemically unique carbon atom. Based on the molecule's symmetry, five distinct carbon signals would be expected: three for the propyl group and two for the butane bridge.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve complex structural features and definitively assign proton and carbon signals. ipb.pt For instance, an HMBC experiment would reveal long-range correlations between protons and carbons, confirming the connectivity between the propyl groups and the butane backbone through the sulfur atoms. ipb.pt Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of different protons, helping to determine the molecule's preferred conformation in solution. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| CH₃-CH₂-CH₂-S- | ~0.9-1.1 | Triplet (t) | ~13-15 |
| CH₃-CH₂-CH₂-S- | ~1.5-1.7 | Sextet (sxt) | ~22-24 |
| CH₃-CH₂-CH₂-S- | ~2.4-2.6 | Triplet (t) | ~34-36 |
| -S-CH₂-CH₂- | ~2.5-2.7 | Multiplet (m) | ~31-33 |
| -CH₂-CH₂-S- | ~1.6-1.8 | Multiplet (m) | ~29-31 |
Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. longdom.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically sub-ppm), allowing for the confident assignment of a molecular formula. longdom.orgnih.gov Techniques like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used for such analyses. longdom.org
For this compound (C₁₀H₂₂S₂), the calculated monoisotopic mass is 206.1214 Da. HRMS analysis would verify this exact mass, distinguishing it from other potential isobaric compounds.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. This analysis provides valuable structural information by identifying characteristic fragment ions. Common fragmentation patterns for thioethers include cleavage of the carbon-sulfur bond and alpha-cleavage (cleavage of the carbon-carbon bond adjacent to the sulfur atom).
Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₀H₂₂S₂)
| Fragment Ion | Proposed Structure | Calculated Monoisotopic Mass (Da) |
| [M-C₃H₇]⁺ | [C₇H₁₅S₂]⁺ | 163.0666 |
| [M-C₃H₇S]⁺ | [C₇H₁₅S]⁺ | 131.0945 |
| [C₄H₈S-C₃H₇]⁺ | [C₇H₁₅S]⁺ | 131.0945 |
| [C₄H₉S]⁺ | [CH₃(CH₂)₃S]⁺ | 89.0476 |
| [C₃H₇S]⁺ | [CH₃(CH₂)₂S]⁺ | 75.0319 |
Chromatographic Separations and Purity Assessment for Research Samples
Chromatographic techniques are essential for the separation and purity assessment of this compound samples. Given its likely liquid state and volatility, Gas Chromatography (GC) is a suitable method. A non-polar capillary column (e.g., DB-5 or HP-1) could be used with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. The retention time would provide a measure of the compound's identity, while the peak area would allow for quantitative assessment of its purity.
Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed. sielc.com A reverse-phase method using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be appropriate for separating this compound from more polar or less polar impurities. sielc.com Detection could be achieved using a UV detector at a low wavelength (e.g., ~210 nm) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer.
Table 4: Potential Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase (Column) | Typical Mobile Phase/Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (DB-5) | Helium or Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, identification of volatile impurities |
| Reverse-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water Gradient | UV (low λ), ELSD, MS | Purity assessment, separation from non-volatile impurities |
Electroanalytical Methods for Redox Behavior Investigations of Thioether Moieties
Electroanalytical methods can be utilized to investigate the redox properties of the thioether moieties in this compound. wikipedia.orgtcd.ie Thioethers are known to undergo oxidation at positive potentials to form radical cations. Techniques like cyclic voltammetry (CV) can be employed to study this process.
A typical CV experiment would involve dissolving this compound in an organic solvent containing a supporting electrolyte and scanning the potential at a working electrode (e.g., glassy carbon or platinum). The resulting voltammogram would likely show an irreversible oxidation peak corresponding to the oxidation of one or both sulfur atoms. The potential at which this oxidation occurs provides information about the electron-donating ability of the thioether groups. The presence of two sulfur atoms might also lead to interesting electrochemical behavior, such as intramolecular interactions between the resulting radical cation and the second thioether group, depending on the conformational flexibility of the butane bridge.
X-ray Crystallography for Precise Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If single crystals of this compound can be grown, this method can provide highly accurate data on bond lengths, bond angles, and torsional angles.
This analysis would reveal the exact conformation of the molecule in the crystal lattice. It is likely that the flexible butane backbone would adopt a low-energy, staggered (anti-periplanar) conformation to minimize steric hindrance. nih.gov The data would also precisely define the geometry around the sulfur atoms. Such structural information is invaluable for computational modeling and for understanding how the molecule might pack in the solid state or interact with other molecules.
Table 5: Information Obtainable from X-ray Crystallography of this compound
| Structural Parameter | Significance |
| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |
| Bond Lengths (C-C, C-S, C-H) | Provides precise measurements of covalent bond distances. |
| Bond Angles (e.g., C-S-C) | Defines the geometry around each atom. |
| Torsional (Dihedral) Angles | Describes the conformation of the propyl and butane chains. |
| Intermolecular Interactions | Reveals information about packing forces (e.g., van der Waals) in the crystal. |
Future Directions and Emerging Research Avenues for 1,4 Bis Propylthio Butane
Development of Novel and Efficient Synthetic Strategies
The classical synthesis of 1,4-bis(propylthio)butane typically involves the reaction of 1,4-dihalobutane with propanethiol in the presence of a base. While effective, future research could focus on developing more efficient and sustainable synthetic methodologies.
Key Research Objectives:
Catalytic Thioetherification: Investigating transition-metal or organocatalyzed C-S bond formation could lead to milder reaction conditions, higher yields, and reduced waste.
Flow Chemistry Approaches: The use of microreactor technology could enable better control over reaction parameters, leading to improved safety and scalability of the synthesis.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Classical Williamson Ether Synthesis Analogue | Well-established, reliable | Use of strong bases, potential for side reactions |
| Catalytic Thioetherification | Milder conditions, higher atom economy | Catalyst cost and stability, substrate scope |
| One-Pot Synthesis from Diols | Reduced workup steps, time-efficient | Requires multi-step activation of the diol |
| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup costs, potential for clogging |
Exploration of Unconventional Reactivity Patterns and Derivatization
The sulfur atoms in this compound offer rich opportunities for exploring unique reactivity and creating a diverse range of derivatives.
Areas for Exploration:
Oxidation Chemistry: Selective oxidation of one or both sulfur atoms to sulfoxides and sulfones would yield a family of compounds with different polarities and coordinating properties.
S-Alkylation and S-Acylation: Reaction with alkyl or acyl halides could produce sulfonium (B1226848) salts, which can be useful as phase-transfer catalysts or synthetic intermediates.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The thioether moieties can act as ligands for various metal ions, potentially forming novel MOFs or coordination polymers with interesting structural and functional properties.
The table below summarizes potential derivatization pathways and their prospective applications.
| Derivatization Reaction | Resulting Functional Group | Potential Applications of Derivatives |
| Oxidation | Sulfoxide (B87167), Sulfone | Ligands, chiral auxiliaries, extractants |
| S-Alkylation | Sulfonium salt | Phase-transfer catalysts, ionic liquids |
| Coordination to Metals | Metal-thioether complex | Catalysis, materials science |
Expansion of Applications in Niche Materials Science Fields and Catalytic Systems
The unique properties of sulfur-containing compounds suggest that this compound and its derivatives could find applications in specialized areas of materials science and catalysis.
Potential Applications:
High Refractive Index Polymers: Sulfur-containing molecules are known to contribute to high refractive indices in polymers. Incorporation of this compound into polymer backbones could lead to new materials for optical applications.
Self-Assembled Monolayers (SAMs): The thioether groups can facilitate the formation of SAMs on metal surfaces, which could be utilized in electronics, sensors, or corrosion protection.
Ligands in Homogeneous Catalysis: As a bidentate ligand, this compound could be used to stabilize transition metal catalysts for various organic transformations, potentially influencing their activity and selectivity.
Interdisciplinary Research Integrating Theoretical and Experimental Approaches
A synergistic approach combining computational modeling and experimental work will be crucial for accelerating the exploration of this compound's potential.
Integrated Research Strategies:
Computational Prediction of Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can guide experimental efforts towards the most promising targets.
Mechanistic Studies: Combining experimental kinetic studies with theoretical calculations can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of new transformations.
Structure-Property Relationships: A systematic study of how modifications to the structure of this compound affect its physical and chemical properties will be essential for designing materials and catalysts with desired functionalities.
Sustainable and Environmentally Benign Chemical Transformations Involving the Compound
Future research should prioritize the development of green and sustainable chemical processes related to this compound.
Green Chemistry Principles in Focus:
Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials, such as succinic acid or furfural-derived 1,4-butanediol (B3395766), would reduce reliance on petrochemicals. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product will minimize waste generation.
Use of Greener Solvents: Exploring the use of water, supercritical fluids, or solvent-free conditions for the synthesis and reactions of this compound would reduce the environmental impact of these processes.
Q & A
Q. What are the recommended synthetic routes for 1,4-Bis(propylthio)butane, and how can purity be optimized?
- Methodological Answer : The synthesis of thioether compounds like this compound typically involves nucleophilic substitution reactions. A common approach is reacting 1,4-dibromobutane with propylthiol in the presence of a base (e.g., NaOH or KOH) under inert conditions. Solvent choice (e.g., ethanol or THF) and temperature control (40–60°C) are critical to minimize disulfide byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol can yield >95% purity. Purity verification should include GC-MS (as in NIST protocols ) and ¹H/¹³C NMR to confirm the absence of residual thiols or halides .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Structural characterization requires a combination of spectroscopic techniques:
- NMR : ¹H NMR (δ ~1.0 ppm for CH₃, δ ~2.5–2.8 ppm for SCH₂ groups) and ¹³C NMR to confirm backbone connectivity .
- Mass Spectrometry : Electron ionization (EI)-MS can identify molecular ion peaks (expected m/z for C₁₀H₂₂S₂: 214) and fragmentation patterns, following NIST database protocols .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air to assess thermal stability, with comparisons to analogs like 1,4-Bis(2-chloroethylthio)butane (decomposition >150°C) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity of thioether-based ligands in coordination chemistry?
- Methodological Answer : Thioethers like this compound may act as ligands for transition metals, but conflicting reports on their binding efficiency require systematic evaluation:
- Titration Studies : Use UV-Vis or fluorescence spectroscopy to quantify metal-ligand binding constants (e.g., with Pd²⁺ or Cu²⁺).
- X-ray Crystallography : Compare coordination modes with structurally related ligands (e.g., 1,4-Bis(diphenylphosphino)butane ).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict preferred geometries and electronic effects of propylthio vs. phenylthio substituents .
Q. How does this compound perform as a crosslinker in polymer networks compared to vinyl- or phosphine-based analogs?
- Methodological Answer : To evaluate crosslinking efficacy:
- Hydrogel Synthesis : Incorporate this compound into poly(ethylene glycol) diacrylate (PEGDA) networks via thiol-ene "click" chemistry. Compare mechanical properties (elastic modulus, swelling ratio) to JandaJel™ (a vinylphenoxy-based crosslinker ).
- Degradation Studies : Monitor hydrolytic stability at pH 7.4 vs. 1,4-Bis(methanesulfonyloxy)butane , using rheometry or gravimetric analysis.
- Cryo-SEM/TEM : Image network morphology to correlate crosslink density with performance .
Q. What are the challenges in computational modeling of this compound’s conformational dynamics, and how can they be addressed?
- Methodological Answer : The flexible butane backbone and sulfur lone pairs complicate conformational analysis:
- Molecular Dynamics (MD) : Simulate rotation barriers for C-S bonds using AMBER or CHARMM force fields, validated against variable-temperature NMR data .
- QTAIM Analysis : Map electron density to identify weak intramolecular S···S interactions that stabilize specific conformers .
- Benchmarking : Compare results to crystallographic data of rigid analogs like 1,4-Bis(terpyridinyl)butane .
Safety and Handling
Q. What safety protocols should be followed when handling this compound in catalytic studies?
- Methodological Answer : While specific toxicity data are limited, general precautions for thioethers apply:
- Ventilation : Use fume hoods to avoid inhalation of vapors (similar to 1,4-Bis(2-chloroethylthio)butane ).
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles, as recommended for α,α'-Bis(4-hydroxyphenyl) derivatives .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste, following protocols for sulfur-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
